1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC15770185
Molecular Formula: C10H13N3S
Molecular Weight: 207.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H13N3S |
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Molecular Weight | 207.30 g/mol |
IUPAC Name | 1-ethyl-N-(thiophen-2-ylmethyl)pyrazol-4-amine |
Standard InChI | InChI=1S/C10H13N3S/c1-2-13-8-9(6-12-13)11-7-10-4-3-5-14-10/h3-6,8,11H,2,7H2,1H3 |
Standard InChI Key | FBWYMRZNFBSMAU-UHFFFAOYSA-N |
Canonical SMILES | CCN1C=C(C=N1)NCC2=CC=CS2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
1-Ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine (C<sub>10</sub>H<sub>13</sub>N<sub>3</sub>S) features a pyrazole core substituted with an ethyl group at the N1 position and a thiophen-2-ylmethyl amine moiety at the C4 position . The molecular weight is 207.30 g/mol, with a SMILES notation of CCN1C=C(C=N1)NCC2=CC=CS2
. X-ray crystallography data, though limited for this specific compound, suggest that the thiophene ring adopts a planar conformation, while the pyrazole ring exhibits slight puckering due to steric interactions .
Key Structural Features:
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Pyrazole Ring: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to electron-deficient properties.
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Thiophene Moiety: A sulfur-containing heterocycle that enhances lipophilicity and potential π-π stacking interactions .
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Ethyl Substituent: Introduces steric bulk and modulates electronic effects at the N1 position .
Spectroscopic Data
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<sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 1.38 (t, J=7.32 Hz, 3H, CH<sub>2</sub>CH<sub>3</sub>), 4.10 (q, J=7.32 Hz, 2H, NCH<sub>2</sub>), 6.37–7.81 (m, aromatic protons) .
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IR: Peaks at 1,650 cm<sup>−1</sup> (C=N stretch) and 1,210 cm<sup>−1</sup> (C-S vibration).
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a two-step protocol:
Step 1: Formation of 1-Ethyl-1H-pyrazol-4-amine
Ethylation of pyrazol-4-amine using ethyl bromide in the presence of K<sub>2</sub>CO<sub>3</sub> yields the N1-ethyl intermediate (78% yield) .
Step 2: Condensation with 2-Thiophenemethyl Chloride
A Buchwald-Hartwig coupling reaction between 1-ethyl-1H-pyrazol-4-amine and 2-(chloromethyl)thiophene using Pd(OAc)<sub>2</sub>/Xantphos catalytic system achieves 62–68% yield. Alternative methods employ HATU-mediated amidation under inert conditions.
Reaction Optimization
Parameter | Optimal Condition | Yield Improvement |
---|---|---|
Catalyst | Pd(dba)<sub>2</sub>/BINAP | +15% |
Solvent | Anhydrous DMF | +22% |
Temperature | 110°C | +18% |
Data aggregated from small-scale screening studies . |
Physicochemical Properties
Thermodynamic Parameters
Property | Value | Method |
---|---|---|
Melting Point | 148–150°C | DSC |
LogP | 2.1 ± 0.3 | HPLC (C18 column) |
Aqueous Solubility | 18.4 mg/mL (25°C) | Shake-flask |
Experimental data from Ambeed and PubChem . |
Stability Profile
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pH Stability: Stable in pH 3–9 (96% retention at 25°C/24 hr) .
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Photodegradation: t<sub>1/2</sub> = 48 hr under UV-A exposure.
Biological Activity and Mechanisms
Enzymatic Inhibition
In silico docking studies predict strong binding (ΔG = −9.2 kcal/mol) to cyclooxygenase-2 (COX-2), mediated by hydrogen bonds with Arg120 and hydrophobic interactions with the thiophene ring . Experimental validation shows IC<sub>50</sub> = 3.8 µM against recombinant human COX-2 .
Applications and Industrial Relevance
Pharmaceutical Development
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Lead Compound: Serves as a template for NSAID derivatives targeting COX-2/5-LOX dual inhibition .
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Prodrug Strategies: Esterification at the pyrazole NH enhances blood-brain barrier permeability (2.1-fold increase in rat models) .
Agricultural Chemistry
Preliminary trials demonstrate 72% efficacy against Phytophthora infestans at 100 ppm, likely through inhibition of ergosterol biosynthesis.
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